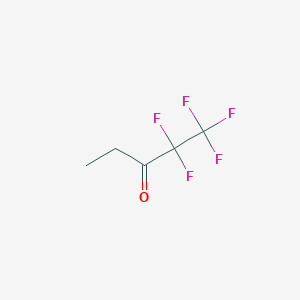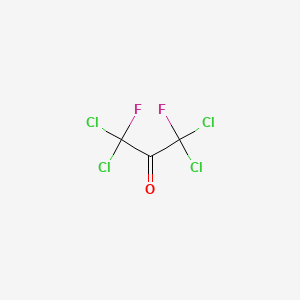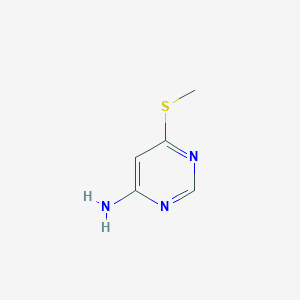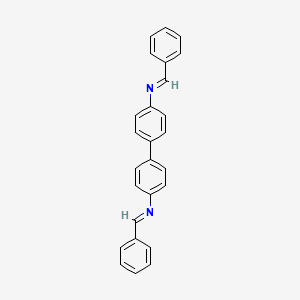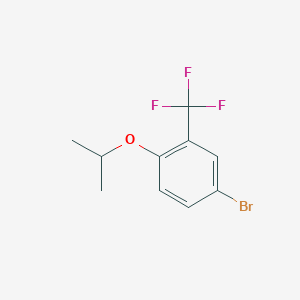
5-Bromo-2-isopropoxybenzotrifluoride
Overview
Description
5-Bromo-2-isopropoxybenzotrifluoride is an organic compound with the molecular formula C10H10BrF3O It is a derivative of benzotrifluoride, where the benzene ring is substituted with a bromine atom at the 5-position and an isopropoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-isopropoxybenzotrifluoride typically involves the bromination of 2-isopropoxybenzotrifluoride. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-isopropoxybenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The trifluoromethyl group can be reduced to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Formation of azides, thiols, or ethers.
Oxidation Reactions: Formation of aldehydes or ketones.
Reduction Reactions: Formation of difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
5-Bromo-2-isopropoxybenzotrifluoride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-isopropoxybenzotrifluoride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can improve its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxybenzotrifluoride: Similar structure but with a methoxy group instead of an isopropoxy group.
5-Bromo-2-ethoxybenzotrifluoride: Similar structure but with an ethoxy group instead of an isopropoxy group.
5-Bromo-2-propoxybenzotrifluoride: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness
5-Bromo-2-isopropoxybenzotrifluoride is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
4-bromo-1-propan-2-yloxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O/c1-6(2)15-9-4-3-7(11)5-8(9)10(12,13)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWQSCRGWLFFLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

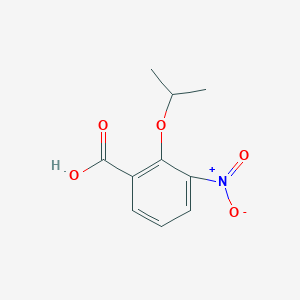
![{4-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B1346345.png)
![1H-Imidazo[4,5-c]pyridin-4-ol](/img/structure/B1346347.png)
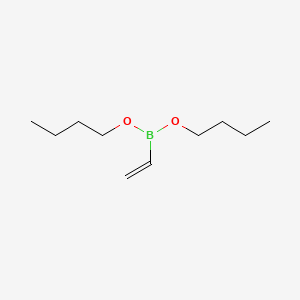
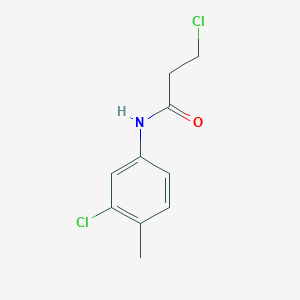
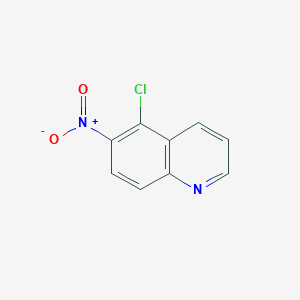

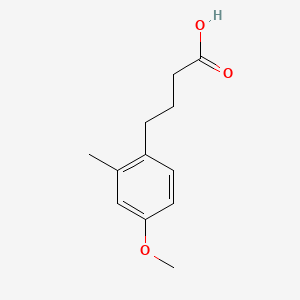
![2-[(4-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1346361.png)
